5-Bromo-4,6-dicloropirimidina

Descripción general

Descripción

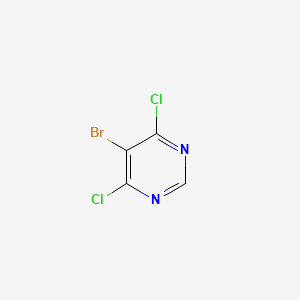

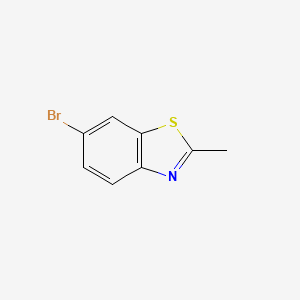

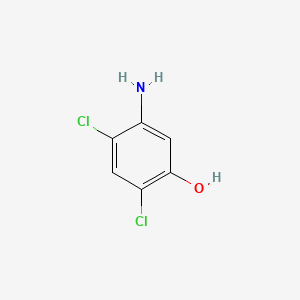

5-Bromo-4,6-dichloropyrimidine (5-BDP) is a synthetic compound used in scientific research and laboratory experiments. It is a halogenated pyrimidine derivative, which means it is composed of nitrogen and carbon atoms. 5-BDP has a unique structure and properties that make it useful for a variety of applications. The compound is often used in the synthesis of other compounds, and it has been studied for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Síntesis Química

“5-Bromo-4,6-dicloropirimidina” se utiliza a menudo como reactivo de partida en la síntesis de varios compuestos químicos . Tiene un peso molecular de 227.87 y una fórmula empírica de C4HBrCl2N2 .

Reacciones de Suzuki–Miyaura

Este compuesto se ha utilizado en reacciones de Suzuki–Miyaura, que son un tipo de reacción de acoplamiento cruzado . En un estudio, “this compound” se ariló con varios ácidos borónicos arilo/heteroarilo a través de la reacción de acoplamiento cruzado de Suzuki .

Síntesis de Análogos de Pirimidina

La reacción de Suzuki–Miyaura de “this compound” con varios ácidos arilo-borónicos dio como resultado la formación de nuevos análogos de pirimidina . Estos análogos se optimizaron para obtener buenos resultados cuando se utilizó 5 mol % de Pd (PPh3)4 junto con K3PO4 y 1,4-Dioxano .

Estudios de Teoría del Funcional de la Densidad (DFT)

Los nuevos compuestos sintetizados a partir de “this compound” se han estudiado utilizando cálculos de Teoría del Funcional de la Densidad (DFT) . Estos estudios analizan los descriptores de reactividad y la relación electrónica y estructural de estos compuestos .

Materiales Ópticos No Lineales (NLO)

Según estudios DFT, los valores de hiperpolarizabilidad (β) de estos compuestos no los muestran como muy buenos materiales ópticos no lineales (NLO) . Esta información es crucial en el campo de la optoelectrónica.

Síntesis de Compuestos Tipo Fármaco

“this compound” también se puede emplear como reactivo de partida para la síntesis de moduladores alostéricos positivos para los receptores GABA B . Estos son una clase de compuestos tipo fármaco que tienen aplicaciones terapéuticas potenciales.

Safety and Hazards

5-Bromo-4,6-dichloropyrimidine is classified as Acute Tox. 3 Oral - Skin Corr. 1B . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Análisis Bioquímico

Biochemical Properties

5-Bromo-4,6-dichloropyrimidine plays a significant role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, which is crucial for regulating intracellular levels of cyclic AMP . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . This compound also strengthens the anti-aggregation activity of prostacyclin (PGI2) and enhances its biosynthesis, contributing to decreased pulmonary hypertension .

Cellular Effects

5-Bromo-4,6-dichloropyrimidine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits cAMP-phosphodiesterase, leading to increased levels of cyclic AMP, which can alter cell signaling pathways . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of 5-Bromo-4,6-dichloropyrimidine involves its interaction with specific biomolecules. It binds to the active site of cAMP-phosphodiesterase, inhibiting its activity and leading to increased levels of cyclic AMP . This inhibition affects various downstream signaling pathways, resulting in altered cellular responses. Additionally, 5-Bromo-4,6-dichloropyrimidine may interact with other enzymes and proteins, modulating their activity and influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-4,6-dichloropyrimidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 5-Bromo-4,6-dichloropyrimidine can lead to changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 5-Bromo-4,6-dichloropyrimidine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as inhibition of cAMP-phosphodiesterase and modulation of cell signaling pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

5-Bromo-4,6-dichloropyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux . The compound can affect the levels of metabolites by modulating the activity of enzymes involved in their synthesis and degradation . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 5-Bromo-4,6-dichloropyrimidine within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of 5-Bromo-4,6-dichloropyrimidine within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

5-Bromo-4,6-dichloropyrimidine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its involvement in cellular processes . Understanding the subcellular localization of 5-Bromo-4,6-dichloropyrimidine can provide insights into its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

5-bromo-4,6-dichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2N2/c5-2-3(6)8-1-9-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLHHTTZTSYHBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6071748 | |

| Record name | Pyrimidine, 5-bromo-4,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68797-61-5 | |

| Record name | 5-Bromo-4,6-dichloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68797-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 5-bromo-4,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068797615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 5-bromo-4,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 5-bromo-4,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4,6-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5-bromo-4,6-dichloropyrimidine in the synthesis of the pyrimidine derivatives described in the research?

A1: 5-bromo-4,6-dichloropyrimidine serves as the starting material in the synthesis of both pyrimido[4,5-e]tetrazolo[5,1-b][1,3,4]thiadiazine [] and pyrimido[4,5‐e][1,2,4]triazolo[3,4‐b][1,3,4]thiadiazine derivatives []. It reacts with either sodium 1-amino-1H-tetrazole-5-thiolate or 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, resulting in a condensation reaction followed by an S/N type Smiles rearrangement. This rearrangement is key to forming the desired fused heterocyclic systems.

Q2: Has the structure of the synthesized compounds been confirmed, and if so, how?

A2: Yes, the structures of the synthesized compounds have been confirmed using various techniques. In the case of the pyrimido[4,5‐e][1,2,4]triazolo[3,4‐b][1,3,4]thiadiazine derivatives, single crystal X-ray diffraction analysis was employed to confirm the structure of one of the derivatives []. This technique provides detailed information about the arrangement of atoms within the molecule, definitively proving the occurrence of the S/N Smiles rearrangement. While the specific characterization methods used for all synthesized compounds are not detailed in the provided abstracts, it's standard practice to employ techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to further confirm the structures of novel compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B1266661.png)